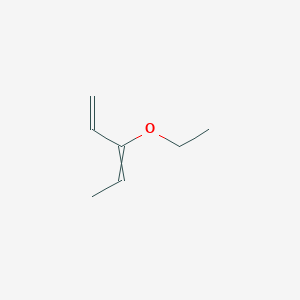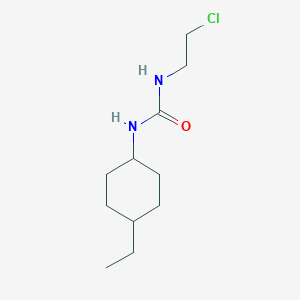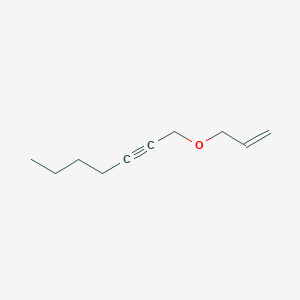
2-Heptyne, 1-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyne, 1-(2-propenyloxy)- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both an alkyne and an allyl ether group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyne, 1-(2-propenyloxy)- typically involves the reaction of hept-2-yne with allyl alcohol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the allyl alcohol, followed by the addition of hept-2-yne. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Heptyne, 1-(2-propenyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more robust catalysts and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptyne, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or other oxygenated products.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon (Pd/C) can convert it to the corresponding alkane.
Substitution: The allyl ether group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Diols, carbonyl compounds
Reduction: Alkanes
Substitution: Allyl-substituted derivatives
Aplicaciones Científicas De Investigación
2-Heptyne, 1-(2-propenyloxy)- finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Heptyne, 1-(2-propenyloxy)- involves its interaction with molecular targets through its alkyne and allyl ether groups. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds, while the allyl ether group can undergo nucleophilic substitution, leading to various derivatives. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Heptyne: A simple alkyne with a similar carbon chain length but lacking the allyl ether group.
2-Heptyne: Similar to 2-Heptyne, 1-(2-propenyloxy)- but without the allyl ether group.
1-Octyne: An alkyne with a longer carbon chain, providing different physical and chemical properties.
Uniqueness
2-Heptyne, 1-(2-propenyloxy)- is unique due to the presence of both an alkyne and an allyl ether group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to simpler alkynes.
Propiedades
Número CAS |
32688-55-4 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-prop-2-enoxyhept-2-yne |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-6,9-10H2,1H3 |
Clave InChI |
VYFFYOIKMBJBQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


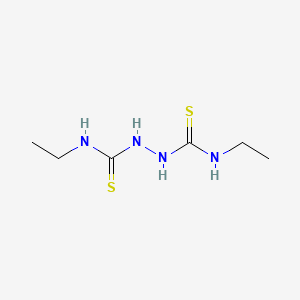
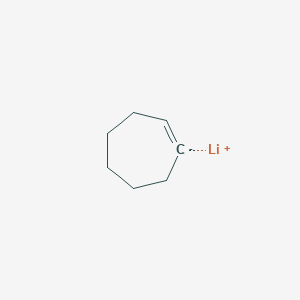
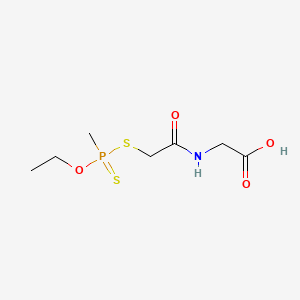

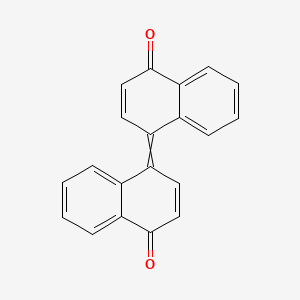
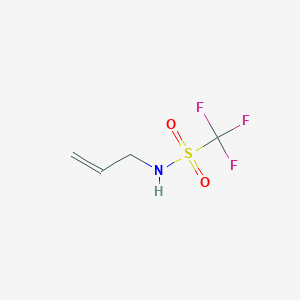
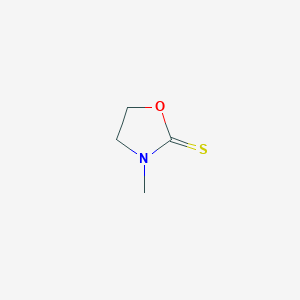
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
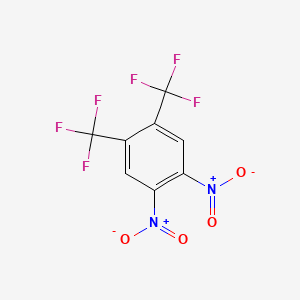
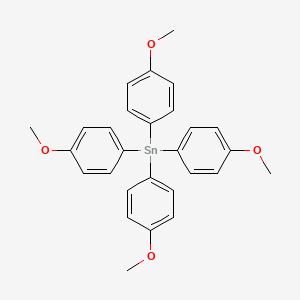
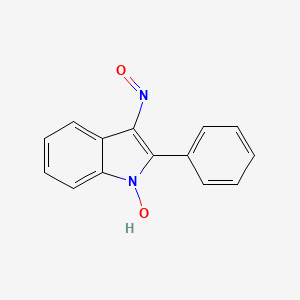
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
